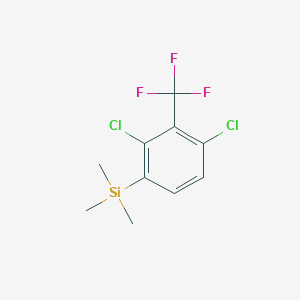
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and silicon atoms attached to a benzene ring
准备方法
The synthesis of 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of trifluoromethyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
化学反应分析
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine and silicon atoms.
Addition Reactions: The benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific chemical reactions and pathways, influencing various biological and chemical processes.
相似化合物的比较
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene can be compared with similar compounds such as:
1,3-Dichloro-2-(trifluoromethyl)benzene: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1,3-Dichloro-4-(trimethylsilyl)benzene: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
1,3-Dichloro-2-(trifluoromethyl)-4-(methyl)benzene:
属性
CAS 编号 |
871254-86-3 |
|---|---|
分子式 |
C10H11Cl2F3Si |
分子量 |
287.18 g/mol |
IUPAC 名称 |
[2,4-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)7-5-4-6(11)8(9(7)12)10(13,14)15/h4-5H,1-3H3 |
InChI 键 |
XVHZEYFCJVXCLG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)Cl)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


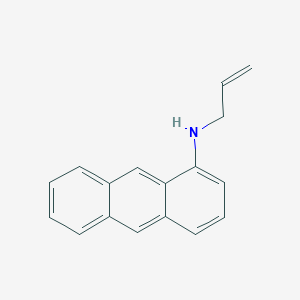
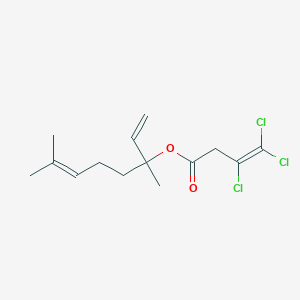

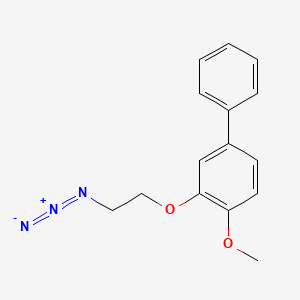
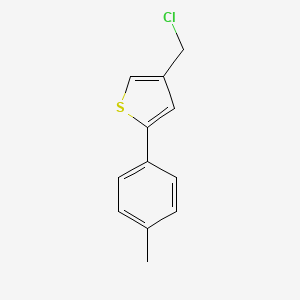
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
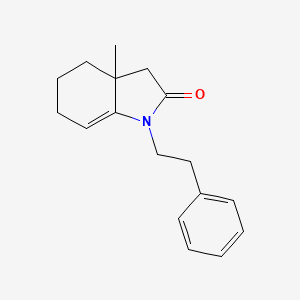
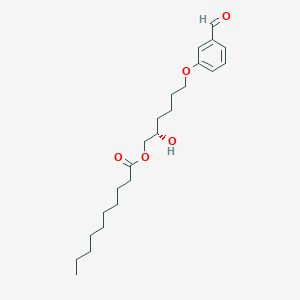

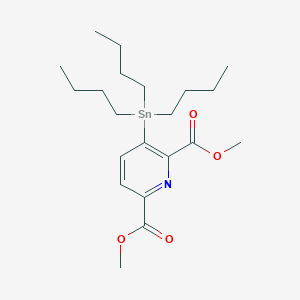
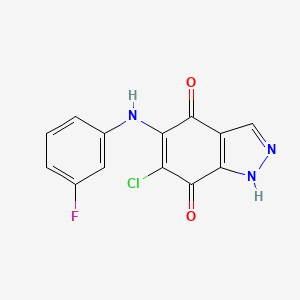
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
